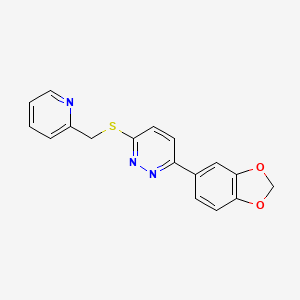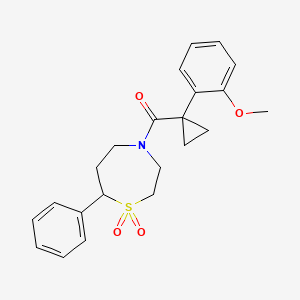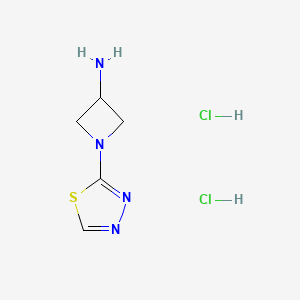
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” is a compound with the molecular weight of 230.14 . It has been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the hybridization of 1,3,4-thiadiazole and urea group to form a new molecular skeleton . The exact synthesis process of this specific compound is not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.14 . It should be stored at a temperature between 28 C .Scientific Research Applications
Antimicrobial Activity
1,3,4-Thiadiazole derivatives, including “1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride”, have been found to be potent antimicrobial agents . They have shown a broad spectrum of activity against various pathogens, including E. coli, B. mycoides, and C. albicans .
Anti-Inflammatory Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been recognized for their anti-inflammatory properties . This makes them valuable in the development of new drugs for treating inflammatory diseases .
Antitubercular Agents
1,3,4-Thiadiazole derivatives have also been found to have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .
Antineoplastic Activity
1,3,4-Thiadiazole derivatives have shown promise in the field of oncology as antineoplastic agents . They have been evaluated for their cytotoxic effects on various cancer cell lines, including leukemia and cervical carcinoma .
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is present in many molecules with anticonvulsant activities . This suggests potential applications in the treatment of epilepsy and other seizure disorders .
Antiviral Properties
1,3,4-Thiadiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of various viral infections .
Analgesic Properties
Compounds containing the 1,3,4-thiadiazole nucleus have been recognized for their analgesic properties . This makes them valuable in the development of new drugs for pain management .
Anti-Alzheimer’s Disease
1,3,4-Thiadiazole derivatives have shown promise in the field of neurology as potential treatments for Alzheimer’s disease . This suggests potential applications in the treatment of neurodegenerative disorders .
These are just a few of the many potential applications of “1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride” in scientific research. It’s clear that this compound and its derivatives have a wide range of pharmacological activities, making them a valuable area of study in medicinal chemistry .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S.2ClH/c6-4-1-9(2-4)5-8-7-3-10-5;;/h3-4H,1-2,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRURSWRPQBZMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CS2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]furan-2-carboxamide](/img/structure/B2598023.png)
![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)

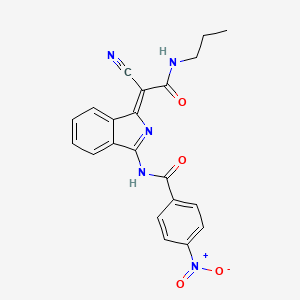
![2-[[1-(4-Methylphenyl)pyrazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B2598028.png)
![3-(4-methoxyphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2598029.png)
![4-(4-Chlorophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2598031.png)
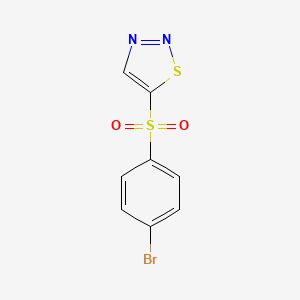


![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
